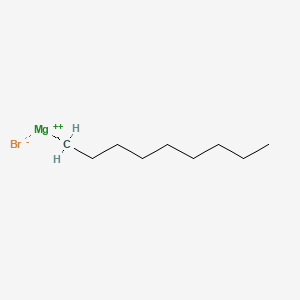
Nonylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonylmagnesium bromide is an organomagnesium compound used in the synthesis of various substances . It is commonly used in laboratory chemicals .
Synthesis Analysis
Nonylmagnesium bromide is typically prepared in a solution form. For instance, it can be found as a 1.0 M solution in diethyl ether .Molecular Structure Analysis
The molecular formula of Nonylmagnesium bromide is CH3(CH2)8MgBr . This indicates that the compound consists of a nonyl group (CH3(CH2)8-) bonded to a magnesium bromide (MgBr) unit.Chemical Reactions Analysis
While specific reactions involving Nonylmagnesium bromide are not detailed in the search results, organomagnesium compounds, in general, are known to be useful reagents in organic synthesis . They are often involved in reactions with various functional groups to form new carbon-carbon bonds.Physical And Chemical Properties Analysis
Nonylmagnesium bromide is a clear to slightly hazy liquid . It has a density of 0.849 g/mL at 25 °C . It is also highly reactive with water .将来の方向性
While specific future directions for Nonylmagnesium bromide were not found in the search results, organomagnesium compounds continue to be of interest in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As such, it is likely that new applications and synthesis methods for compounds like Nonylmagnesium bromide will continue to be explored in the future.
作用機序
Target of Action
Nonylmagnesium bromide is an organomagnesium compound . It is primarily used as a reagent in organic synthesis . The primary targets of nonylmagnesium bromide are halogenated compounds, aldehydes, and ketones .
Mode of Action
Nonylmagnesium bromide, as a Grignard reagent, interacts with its targets through nucleophilic addition . It can react with halogenated compounds, aldehydes, and ketones to replace the halogen or carbonyl group with a nonyl group . This results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The primary biochemical pathway involving nonylmagnesium bromide is the Grignard reaction . In this reaction, the nonylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group . The result is the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Result of Action
The result of nonylmagnesium bromide’s action is the formation of new organic compounds with nonyl groups . These compounds can have a wide range of properties and uses, depending on the other components of the molecule .
Action Environment
The action of nonylmagnesium bromide is highly dependent on the environment in which the reaction takes place . It is sensitive to moisture and air, and the reactions involving it are typically carried out under an inert atmosphere . The solvent used can also significantly influence the reaction . Common solvents include diethyl ether and tetrahydrofuran . The temperature of the reaction can also affect the rate and outcome .
特性
IUPAC Name |
magnesium;nonane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEWDPMDQJHGJA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39691-62-8 |
Source


|
| Record name | Nonylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

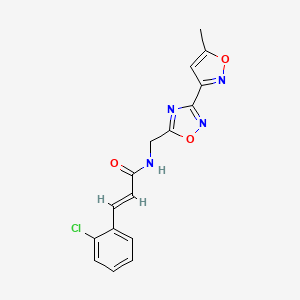
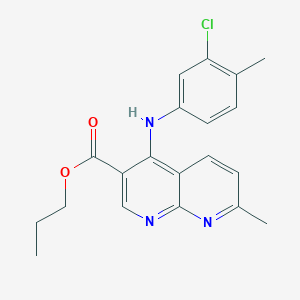
![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)
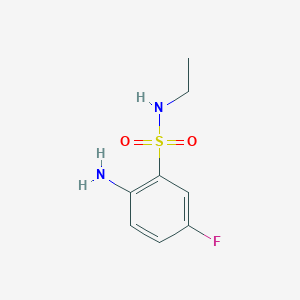

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)
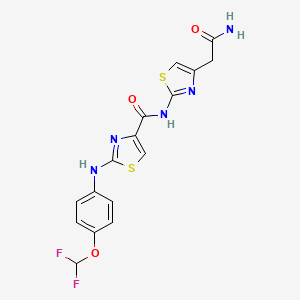
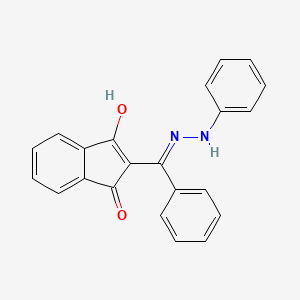
![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)
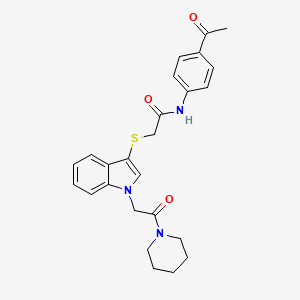
![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)